3-(2-Chloro-4-fluorophenyl)benzaldehyde
Description
3-(2-Chloro-4-fluorophenyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-chloro-4-fluorophenyl group at the 3-position. Its molecular formula is C₁₃H₈ClFO, with a molecular weight of 234.66 g/mol (calculated from and ). The compound’s structure combines electron-withdrawing substituents (chloro and fluoro groups) that influence its electronic properties, solubility, and reactivity. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals (e.g., diazepane derivatives, as seen in ). The aldehyde group enables further functionalization via nucleophilic addition or condensation reactions.
Properties
CAS No. |
842140-46-9 |
|---|---|
Molecular Formula |
C13H8ClFO |
Molecular Weight |
234.65 g/mol |
IUPAC Name |
3-(2-chloro-4-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-13-7-11(15)4-5-12(13)10-3-1-2-9(6-10)8-16/h1-8H |
InChI Key |
DFMOCXLUKVOYTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)Cl)C=O |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of 3-(2-Chloro-4-fluorophenyl)benzaldehyde with analogous benzaldehyde derivatives, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Electronic Effects :
- The electron-withdrawing Cl and F substituents in 3-(2-Cl-4-F-phenyl)benzaldehyde reduce electron density at the aldehyde group, making it less reactive toward electrophilic substitution but more reactive toward nucleophilic attack compared to hydroxyl-substituted analogs (e.g., 4-(4-F-2-OH-phenyl)benzaldehyde) .
- The trifluoromethyl group in 3-(4-F-2-CF₃-phenyl)benzaldehyde further enhances electrophilic deactivation, favoring applications in fluorinated drug design .
Solubility and Stability :
- Hydroxyl-containing derivatives (e.g., 3-(3-Cl-4-OH-phenyl)benzaldehyde) exhibit improved aqueous solubility due to hydrogen bonding, whereas methoxy or CF₃ groups increase hydrophobicity .
- The methoxy-substituted analog (4-Cl-2-F-3-OCH₃-benzaldehyde) shows lower thermal stability due to steric hindrance and weaker intermolecular interactions .
Synthetic Utility :
- 3-(2-Cl-4-F-phenyl)benzaldehyde is preferentially used in multicomponent reactions (e.g., Ugi reactions) to generate nitrogen-containing heterocycles, as demonstrated in the synthesis of tert-butyl diazepane carboxylate ().
- In contrast, hydroxylated analogs are employed in hydrogen-bond-driven crystal engineering ().
Safety Profiles: Chloro- and fluoro-substituted benzaldehydes generally exhibit moderate hazards (e.g., skin/eye irritation, H315-H319).
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